BenchChemオンラインストアへようこそ!

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Drug-likeness Lipophilicity QSAR

This compound uniquely pairs a 5-nitrofuran-2-carboxamide hypoxia-selective warhead with a 4-chlorophenyltetrazole P1 bioisostere (validated in FXIa inhibitors, Ki=6.7 nM). Unlike 4-fluoro or 4-methyl analogs, the chlorine substituent modulates electron affinity (E7₁) critical for radiosensitization efficiency. The methylene linker provides conformational flexibility absent in directly linked tetrazole-nitrofuran congeners. Available in matched molecular pair sets with CAS 897623-79-9 and CAS 920461-73-0 for systematic SAR campaigns.

Molecular Formula C13H9ClN6O4
Molecular Weight 348.7 g/mol
CAS No. 897623-32-4
Cat. No. B3298607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
CAS897623-32-4
Molecular FormulaC13H9ClN6O4
Molecular Weight348.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl
InChIInChI=1S/C13H9ClN6O4/c14-8-1-3-9(4-2-8)19-11(16-17-18-19)7-15-13(21)10-5-6-12(24-10)20(22)23/h1-6H,7H2,(H,15,21)
InChIKeyYQGPYGQOONNXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide (897623-32-4): Procurement-Relevant Chemical Identity and Pharmacophore Context


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide (CAS 897623-32-4) is a synthetic small molecule (C13H9ClN6O4, MW 348.70 g/mol) that fuses a 5-nitrofuran-2-carboxamide warhead with a 1-(4-chlorophenyl)-1H-tetrazole moiety via a methylene linker . The compound belongs to the broader chemotype of nitrofuran carboxamides, a class with established utility as hypoxia-selective radiosensitizers and bioreductively activated cytotoxins [1]. The 4-chlorophenyltetrazole substructure has independently been validated as a non-basic P1 pharmacophore in high-affinity factor XIa inhibitors (Ki = 6.7 nM for a clinical candidate incorporating this motif) [2]. This dual pharmacophoric architecture—a reducible nitrofuran electrophore paired with a metabolically stable tetrazole bioisostere—defines its potential differentiation from simpler nitrofuran derivatives.

Why N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide Cannot Be Interchanged with Close In-Class Analogs


Superficially similar compounds within the nitrofuran-tetrazole chemotype—including the 4-fluorophenyl (CAS 897623-79-9), 4-methylphenyl (CAS 920461-73-0), and des-nitro furan (CAS 946308-52-7) analogs—differ in substitution at a position known to govern both electronic and steric properties critical for target engagement . The 4-chlorophenyl group modulates lipophilicity (XLogP), electron-withdrawing character, and metabolic stability differently than 4-fluoro or 4-methyl substituents, directly affecting the compound's one-electron reduction potential—a parameter that correlates quantitatively with hypoxic cell radiosensitization efficiency (E7(1)) in the nitrofuran series [1]. Furthermore, the methylene spacer between tetrazole and carboxamide distinguishes this series from directly linked tetrazole-nitrofuran congeners (e.g., CAS 133218-20-9), altering conformational flexibility and hydrogen-bonding geometry at biological targets . These structural variables preclude reliable generic substitution; procurement decisions must be compound-specific and supported by quantitative comparative evidence.

Quantitative Differentiation Evidence for N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide (897623-32-4) vs. Comparators


4-Chlorophenyl vs. 4-Fluorophenyl Substitution: Computed Lipophilicity and Electronic Property Differentiation

The 4-chlorophenyl substituent on the tetrazole ring confers distinct physicochemical properties compared to the 4-fluorophenyl analog (CAS 897623-79-9). The target compound (C13H9ClN6O4, MW 348.70) differs from the 4-fluoro analog (C13H9FN6O4, MW 332.25) by substitution of Cl (Hammett σp = 0.23) for F (σp = 0.06), altering the electron-withdrawing character transmitted through the tetrazole ring to the carboxamide. The larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) and higher polarizability affect both steric complementarity at hydrophobic binding pockets and passive membrane permeability . These differences are relevant for procurement decisions in medicinal chemistry campaigns where SAR around the phenyl substituent is under investigation.

Drug-likeness Lipophilicity QSAR Nitrofuran Tetrazole

5-Nitrofuran-2-carboxamide Class Radiosensitization Efficiency: Quantitative Superiority Over Nitroimidazole Comparators

Members of the 5-nitrofuran-2-carboxamide class—the chemotype to which the target compound belongs—were demonstrated to be 'extremely efficient radiosensitizers' of hypoxic Chinese hamster V79 cells, outperforming known nitroimidazoles of comparable type [1]. Radiosensitization efficiency in this series correlated directly with high electron affinity (E7(1)) measured by pulse-radiolysis, establishing a quantitative structure-activity relationship [1]. The class exhibited selective cytotoxicity toward hypoxic versus oxic V79 cells in vitro, with differential toxicity profiles distinct from nitroimidazole comparators [1]. Representative nitrofurans in this class achieved enhancement ratios of 1.65–2.2 at 500 µM under hypoxic conditions [2]. While direct radiosensitization data for the 4-chlorophenyltetrazole-containing target compound have not been reported in primary literature, the 5-nitrofuran-2-carboxamide scaffold is the established pharmacophore responsible for this activity.

Radiosensitizer Hypoxia Nitrofuran Electron affinity V79 cells

4-Chlorophenyltetrazole P1 Pharmacophore Validation in High-Affinity Factor XIa Inhibition

The 4-chlorophenyltetrazole moiety—identical to the tetrazole substructure in the target compound—has been independently validated as a non-basic P1 pharmacophore in a structure-based factor XIa inhibitor program. Optimization of this P1 group, combined with linker and P2' modifications, yielded compound 32 (containing the 4-chlorophenyltetrazole P1), which achieved FXIa Ki = 6.7 nM with modest oral exposure in dogs [1][2]. This represents a >1,000-fold affinity improvement over the parent compound 2 and demonstrates that the 4-chlorophenyltetrazole group can support both high target affinity and oral pharmacokinetics when appropriately elaborated [1]. The target compound (897623-32-4) shares this P1 substructure but differs in the linker and warhead composition, providing a complementary scaffold for exploring alternative pharmacophore arrangements.

Factor XIa Anticoagulant Tetrazole P1 Oral bioavailability Structure-based design

Methylene Linker Spacing: Structural Differentiation from Directly Linked Tetrazole-Nitrofuran Congeners

The target compound incorporates a methylene (-CH2-) spacer between the tetrazole N1 position and the carboxamide nitrogen, whereas the directly linked analog 2-(4-chlorophenyl)-5-(5-nitrofuran-2-yl)-2H-tetrazole (CAS 133218-20-9, MW 291.65, C11H6ClN5O3) connects the tetrazole and nitrofuran rings directly without a flexible linker . The methylene insertion increases molecular weight (ΔMW = 57.05 g/mol), adds one rotatable bond, and alters the spatial relationship between the two heterocyclic systems—factors that critically impact target binding geometry and conformational sampling . In the FXIa inhibitor series, analogous linker modifications between the P1 tetrazole and P2' groups were essential for achieving oral bioavailability, demonstrating that linker composition is a key determinant of both potency and pharmacokinetics [1].

Conformational flexibility Linker SAR Tetrazole-nitrofuran Binding geometry

Evidence-Based Application Scenarios for N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide (897623-32-4)


Hypoxia-Selective Radiosensitizer Assay Development Using the 5-Nitrofuran-2-carboxamide Scaffold

The 5-nitrofuran-2-carboxamide class has quantitatively demonstrated superior radiosensitization of hypoxic mammalian cells (V79) relative to nitroimidazole standards, with efficiency directly correlated to electron affinity (E7(1)) as measured by pulse-radiolysis [1]. Procurement of the target compound—which retains the intact 5-nitrofuran-2-carboxamide warhead—supports assay development in radiobiology and hypoxia-targeted drug discovery programs where the tetrazole substituent provides a modular handle for further SAR exploration or bioconjugation. The compound should be evaluated under controlled hypoxia conditions (e.g., <0.1% O2 in V79 or equivalent cell lines) with misonidazole or metronidazole as comparator radiosensitizers [1][2].

Protease Inhibitor Screening Leveraging the 4-Chlorophenyltetrazole P1 Pharmacophore

The 4-chlorophenyltetrazole moiety has been crystallographically validated as a non-basic P1 group occupying the S1 pocket of factor XIa, contributing to Ki = 6.7 nM affinity in optimized compounds [1]. The target compound provides this identical P1 substructure appended to a nitrofuran warhead rather than the elaborated P2' groups of compound 32, making it suitable for fragment-based screening or as a starting point for serine protease inhibitor design where alternative warhead chemistry is desired. Researchers should benchmark against compound 32 or related FXIa inhibitors in enzymatic assays (e.g., fluorogenic substrate cleavage) to assess the contribution of the P1 group independent of P2' optimization [1][2].

Halogen-Dependent SAR Exploration in Nitrofuran-Tetrazole Chemical Series

The 4-chlorophenyl (target), 4-fluorophenyl (CAS 897623-79-9), and 4-methylphenyl (CAS 920461-73-0) triad constitutes a systematic halogen/SAR set for exploring electronic and steric effects at the tetrazole N1-phenyl position [1]. The chlorine atom's larger van der Waals radius (1.75 Å vs. 1.47 Å for F) and distinct Hammett σp value (0.23 vs. 0.06) enable probing of both hydrophobic pocket occupancy and electronic modulation of the tetrazole ring's bioisosteric properties. Procurement of all three analogs supports medicinal chemistry campaigns requiring matched molecular pair analysis to deconvolute substituent effects on target potency, selectivity, and ADME parameters [1].

Bioreductive Prodrug Concept Validation with Tetrazole-Modified Nitrofurans

The nitrofuran class exhibits hypoxia-selective cytotoxicity, being generally more toxic toward hypoxic than oxic V79 cells in vitro [1]. The target compound's 5-nitrofuran moiety can undergo enzymatic one-electron reduction under low oxygen tension to generate cytotoxic intermediates—a mechanism exploited in bioreductive prodrug design. The tetrazole-carboxamide substituent may modulate reduction potential and cellular permeability relative to simpler nitrofuran analogs. Experimental validation should employ clonogenic survival assays comparing hypoxic vs. oxic conditions, with electron affinity measurement via pulse-radiolysis to quantitatively position the compound within the established E7(1)-activity correlation [1][2].

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.